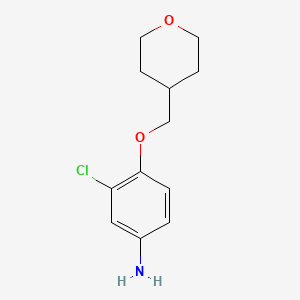
3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is an organic compound that features a chloro-substituted aniline core with a tetrahydropyran-4-ylmethoxy group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloroaniline and tetrahydro-2H-pyran-4-ylmethanol.
Protection of Hydroxyl Group: The hydroxyl group of tetrahydro-2H-pyran-4-ylmethanol is protected using a suitable protecting group, such as a silyl ether.
Nucleophilic Substitution: The protected tetrahydro-2H-pyran-4-ylmethanol is then reacted with 3-chloroaniline in the presence of a base, such as sodium hydride, to form the desired product.
Deprotection: The protecting group is removed under mild acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base, such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding aniline derivative.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
作用机制
The mechanism of action of 3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.
相似化合物的比较
Similar Compounds
3-Chloro-4-methoxyaniline: Lacks the tetrahydropyran-4-yl group, making it less sterically hindered.
4-((Tetrahydro-2H-pyran-4-yl)methoxy)aniline: Lacks the chloro substituent, which may affect its reactivity and binding properties.
Uniqueness
3-Chloro-4-((tetrahydro-2H-pyran-4-yl)methoxy)aniline is unique due to the presence of both the chloro and tetrahydropyran-4-ylmethoxy groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-chloro-4-(oxan-4-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSVPBWTQUYIDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-Bromo-2-(2,2-difluoroethoxy)phenyl]ethan-1-one](/img/structure/B7868342.png)

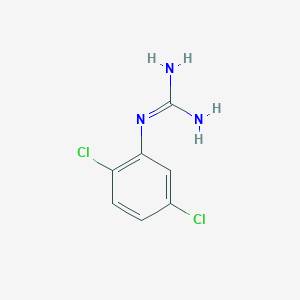

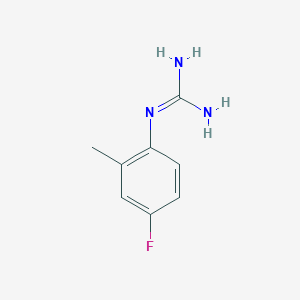
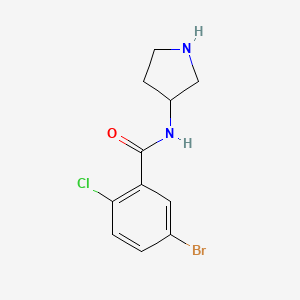
![5-Amino-2-ethylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B7868391.png)
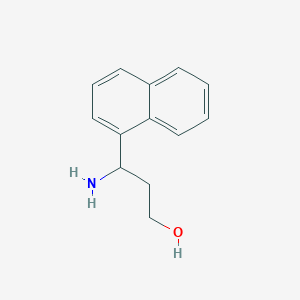
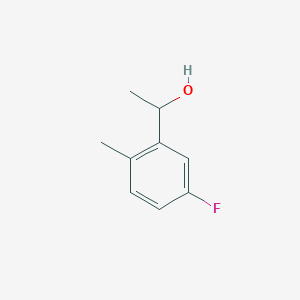

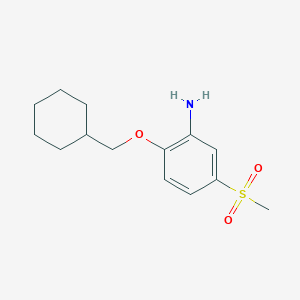
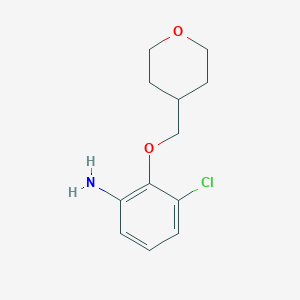
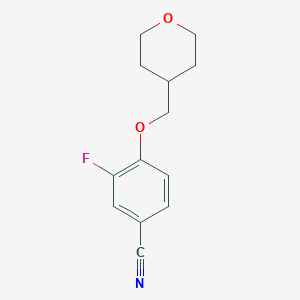
![4-[(2-Bromophenyl)methanesulfonyl]aniline](/img/structure/B7868449.png)
